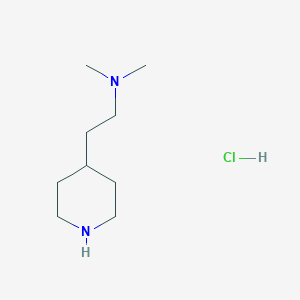![molecular formula C13H13NO B13672533 (4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/no-structure.png)
(4-Amino-[1,1'-biphenyl]-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-[1,1’-biphenyl]-3-yl)methanol is an organic compound that features a biphenyl structure with an amino group at the 4-position and a hydroxymethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Industrial Production Methods: Industrial production of (4-Amino-[1,1’-biphenyl]-3-yl)methanol may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be further reduced to an alkylamine using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitro compounds.
Major Products:
Oxidation: (4-Carboxy-[1,1’-biphenyl]-3-yl)methanol.
Reduction: (4-Alkylamino-[1,1’-biphenyl]-3-yl)methanol.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Amino-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of (4-Amino-[1,1’-biphenyl]-3-yl)methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the hydroxymethyl group can undergo oxidation-reduction reactions. These interactions can affect biological pathways and chemical processes, making the compound versatile in its applications.
Similar Compounds:
(4-Amino-[1,1’-biphenyl]-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.
(4-Amino-[1,1’-biphenyl]-4-yl)methanol: Hydroxymethyl group at the 4-position.
(4-Amino-[1,1’-biphenyl]-3-yl)ethanol: Ethanol group instead of methanol.
Uniqueness: (4-Amino-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of the amino and hydroxymethyl groups, which can influence its reactivity and interactions. This makes it distinct from other biphenyl derivatives and valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
(2-amino-5-phenylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8,15H,9,14H2 |
InChI-Schlüssel |
YZYJIKDQPSABGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)







